Benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
Description
Benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic organic compound featuring a benzofuran core linked to a piperazine moiety substituted with a 3,5-dimethylisoxazole methyl group. This structure combines aromatic heterocycles (benzofuran and isoxazole) with a piperazine scaffold, a common motif in bioactive molecules targeting neurological or inflammatory pathways. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3.ClH/c1-13-16(14(2)25-20-13)12-21-7-9-22(10-8-21)19(23)18-11-15-5-3-4-6-17(15)24-18;/h3-6,11H,7-10,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHPOYLFYBQVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting with the preparation of the benzofuran and isoxazole intermediates. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The isoxazole ring can be synthesized through the reaction of hydroxylamine with β-diketones . These intermediates are then coupled with piperazine derivatives under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method is advantageous due to its efficiency and the ability to control reaction parameters precisely. Additionally, catalyst-free synthesis methods have been explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenated reagents and bases such as sodium hydroxide (NaOH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-ylmethanol .
Scientific Research Applications
Benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of Benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, affecting cell signaling pathways and leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Research Findings and Limitations
While direct pharmacological data for the target compound are scarce, structural comparisons highlight critical design principles:
- Electron-Rich vs. Electron-Deficient Moieties : Benzofuran’s electron-rich system may favor targets requiring aromatic interactions, while methoxyphenyl’s electron-donating group could stabilize charge-transfer complexes.
- Salt Forms : The hydrochloride in both compounds improves bioavailability but may alter crystallization behavior or hygroscopicity.
Table 2: Hypothetical ADME Properties
| Parameter | Target Compound | CAS 1323490-64-7 |
|---|---|---|
| LogP (Predicted) | ~2.8–3.2 | ~1.5–2.0 |
| Solubility (mg/mL) | ~10–20 (HCl salt) | ~30–50 (HCl salt) |
| Metabolic Stability | Moderate (CYP3A4) | Low (CYP2D6) |
Limitations : The absence of experimental data for the target compound necessitates caution. Further studies should prioritize synthesis, crystallography, and in vitro assays to validate these hypotheses.
Biological Activity
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a novel hybrid that integrates benzofuran with isoxazole and piperazine moieties. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 341.81 g/mol
- Functional Groups : Benzofuran, isoxazole, piperazine
Antimicrobial Activity
Research indicates that compounds containing benzofuran and isoxazole exhibit significant antimicrobial properties. For example, a study demonstrated that derivatives with similar structures showed minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (Mtb) as low as 1.56 µg/mL, comparable to established antibiotics like ethambutol .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 4d | 1.56 | M. tuberculosis H37Rv |
| 4a | 0.78 | M. tuberculosis H37Rv |
| Benzofuran Derivative | 8 | Candida albicans |
Anticancer Activity
Benzofuran derivatives have also been explored for their anticancer potential. Studies have shown that they can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In particular, benzofuran-based compounds have displayed promising results against breast and colon cancer cells through mechanisms involving the modulation of apoptotic pathways .
Anti-inflammatory Properties
The anti-inflammatory effects of benzofuran derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property is particularly relevant in the context of chronic inflammatory diseases .
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : Compounds with piperazine moieties often act as enzyme inhibitors, affecting pathways involved in microbial resistance.
- Receptor Modulation : The hybrid structure may allow for interaction with various receptors involved in inflammation and cancer progression.
- Oxidative Stress Reduction : Some studies suggest that benzofuran derivatives possess antioxidant properties, which could mitigate oxidative stress-related damage in cells .
Study on Antimycobacterial Activity
In a recent study, a series of benzofuran derivatives were synthesized and evaluated for their activity against M. tuberculosis. The findings indicated that modifications at the benzofuran core significantly influenced the antimycobacterial potency, with certain compounds achieving MIC values lower than 1 µg/mL .
Evaluation of Cytotoxicity
Another study assessed the cytotoxic effects of benzofuran derivatives on mammalian cell lines (Vero cells). The results showed that several compounds exhibited low toxicity levels while maintaining significant antimicrobial activity, suggesting a favorable therapeutic window for further development .
Q & A
Q. Methodology :
Sample Preparation : Prepare 1 mg/mL solutions in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes .
Storage Conditions : Incubate at 25°C, 37°C, and 40°C for 0–30 days.
Analysis :
- HPLC-PDA : Monitor parent compound depletion and degradation peaks.
- LC-MS/MS : Identify hydrolytic (e.g., piperazine cleavage) or oxidative (e.g., benzofuran ring hydroxylation) products .
Kinetics : Calculate degradation rate constants (k) and half-life (t) using first-order models.
Advanced: How to conduct SAR studies on the piperazine-isoxazole moiety?
Q. Approach :
- Structural Modifications :
- Biological Assays :
Advanced: What methodologies quantify this compound in biological matrices?
Q. Protocol :
Extraction : Use SPE with Oasis HLB cartridges (60 mg, 3 cc). Condition with 2 mL methanol, 2 mL water. Load 100 mL plasma/urine spiked with deuterated internal standards (e.g., BP-3-d5) .
Chromatography : UPLC-MS/MS with a HILIC column (2.1 × 50 mm, 1.7 μm) and 5 mM NHHCO/acetonitrile gradient.
Detection : MRM transitions for the compound (m/z 428 → 310) and internal standard (m/z 433 → 315) .
Advanced: Addressing NMR discrepancies due to solvent effects.
Q. Resolution :
- Solvent Standardization : Compare DMSO-d6 vs. CDCl3 spectra; DMSO enhances solubility but broadens piperazine signals .
- Concentration Effects : Dilute samples to 1–5 mM to reduce aggregation-induced shifts.
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., benzofuran C-3 vs. isoxazole methyl groups) .
Basic: Critical parameters for SPE sorbent selection in aqueous extraction.
Q. Guidelines :
- Sorbent Type : Oasis HLB outperforms MCX/MAX for polar-neutral compounds due to its hydrophilic-lipophilic balance .
- Conditioning : 2 mL methanol followed by 2 mL pH-adjusted water (e.g., pH 3 with HCl for protonation).
- Elution : Use 2 mL methanol:acetone (70:30) to recover >95% of the analyte .
Advanced: Evaluating hydrochloride salt impact on crystallization.
Q. Study Design :
- Crystallization Screening : Use solvent/antisolvent pairs (e.g., methanol/ethyl acetate). Hydrochloride salts often form hydrates; characterize via TGA-DSC to assess water content .
- Hygroscopicity : Store crystals at 25°C/60% RH; monitor mass changes over 72 hours. Hydrochloride salts may require desiccants for long-term stability .
- PXRD : Compare diffraction patterns with free base to confirm salt formation and polymorphic purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
